molecular formula C10H19NO B179128 1-Cyclopentylpiperidin-3-ol CAS No. 1250687-29-6

1-Cyclopentylpiperidin-3-ol

Cat. No.: B179128
CAS No.: 1250687-29-6
M. Wt: 169.26 g/mol
InChI Key: MBYJEAZPIWFZDS-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-3-ol is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

The synthesis of 1-Cyclopentylpiperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ efficient catalytic processes to ensure high yields and purity. For instance, the use of Cp*Ir complexes has been reported for the N-heterocyclization of primary amines with diols .

Chemical Reactions Analysis

1-Cyclopentylpiperidin-3-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Cyclopentylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-3-ol involves its interaction with specific molecular targets. It is known to act as a muscarinic antagonist, which means it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as pupil dilation and inhibition of glandular secretions. The pathways involved include the inhibition of acetylcholine binding, which prevents the activation of downstream signaling cascades.

Comparison with Similar Compounds

1-Cyclopentylpiperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine ring and cyclopentyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYJEAZPIWFZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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